molecular formula C12H22N2O4 B12280957 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester

3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester

Cat. No.: B12280957
M. Wt: 258.31 g/mol
InChI Key: OTYJDAFNUSUROD-UHFFFAOYSA-N
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Description

The compound 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS: Not explicitly listed; synonyms: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, MFCD18375085) is a nitrogen-containing heterocyclic derivative with a 4-membered azetidine ring. Its structure features:

  • A Boc-protected amine [(1,1-dimethylethoxy)carbonyl group] at the 1-position of the azetidine ring.
  • An ethyl ester moiety at the acetic acid side chain.
  • A free alpha-amino group at the 3-position of the azetidine ring.

This compound is utilized in pharmaceutical synthesis as a building block for β-lactam antibiotics and protease inhibitors due to its constrained ring geometry and functional versatility .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9(13)8-6-14(7-8)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3

InChI Key

OTYJDAFNUSUROD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis Overview

The target compound combines three key functional groups:

  • Boc protection at the azetidine nitrogen.
  • Ethyl ester at the 3-position of the azetidine ring.
  • Amino group at the alpha position relative to the ester.

Synthetic routes typically involve N-alkylation or cyclization strategies, leveraging Boc-protected intermediates and controlled reaction conditions.

Key Synthetic Routes

N-Alkylation of Boc-Protected Azetidine Derivatives

A common approach involves alkylation of N-Boc-3-iodoazetidine with amino-containing esters or precursors.

Example Protocol (Adapted from):
  • Reagents :

    • N-Boc-3-iodoazetidine (commercially available or synthesized via iodination of N-Boc-3-hydroxyazetidine).
    • Ethyl 3-aminopropionate (or similar amino-ester).
    • Base : Cs₂CO₃ or KO⁻Bu.
    • Solvent : DMF or DCM.
  • Conditions :

    • Reaction at 60–80°C for 6–24 hours.
    • Workup: Extraction with ethyl acetate, drying, and purification.
  • Challenges :

    • Regioselectivity : Competing alkylation at the azetidine nitrogen vs. the ester site.
    • Yield : Reported yields for similar reactions range from 40–70% , depending on steric hindrance and base choice.

Cyclization of Linear Precursors

Alternative methods involve cyclizing a linear precursor to form the azetidine ring with preinstalled Boc and ester groups.

Example Protocol (Inferred from,):
  • Precursor :

    • Diethylbis(hydroxymethyl)malonate or similar malonate derivatives.
  • Steps :

    • Triflation : Convert hydroxyl groups to triflates using triflic anhydride.
    • Cyclization : Intramolecular nucleophilic attack by an amine to form the azetidine ring.
    • Boc Protection : Introduce Boc group via di-tert-butyl dicarbonate (DCC) in THF.
    • Esterification : Hydrolyze intermediates to carboxylic acid, then esterify with ethanol.
  • Advantages :

    • Shorter Pathway : Avoids multiple protection/deprotection steps.
    • Yield : Potential yields >70% if side reactions are minimized.

Critical Reaction Parameters

Parameter Optimal Conditions Impact on Yield/Selectivity
Base Cs₂CO₃ or KO⁻Bu Strong bases favor alkylation over side reactions.
Solvent DMF or DCM Polar aprotic solvents enhance nucleophilicity.
Temperature 60–80°C Higher temps accelerate reaction but risk decomposition.
Catalyst Phase-transfer catalysts (e.g., Adogen 464) Improves solubility of intermediates.

Challenges and Solutions

Regioselectivity in Alkylation

  • Problem : N-Boc-3-iodoazetidine can undergo alkylation at the nitrogen or the ester site, leading to undesired regioisomers.
  • Solution :
    • Use bulky bases (e.g., KO⁻Bu) to favor alkylation at the less hindered nitrogen.
    • Optimize reaction time to minimize over-alkylation.

Boc Protection Efficiency

  • Problem : Incomplete Boc protection due to steric hindrance or competing side reactions.
  • Solution :
    • Use excess DCC (1.1–1.5 equivalents) and palladium catalysts for hydrogenolysis-free protection.
    • Conduct reactions at 0–5°C to reduce side reactions.

Comparative Analysis of Reagents and Yields

Reagent Reaction Type Yield Reference
N-Boc-3-iodoazetidine + Cs₂CO₃ Alkylation 40–70%
Di-tert-butyl dicarbonate Boc Protection 85–90%
Ethanol + H₂SO₄ Esterification 70–80%

Industrial and Environmental Considerations

  • Green Chemistry : Avoid toxic reagents like cyanide or epi-chlorohydrin; favor DMF or DCM as solvents.
  • Scalability : Boc protection and alkylation steps are scalable, but regioisomer separation may require chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The Boc-protected amino group plays a crucial role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes Reference
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester Not explicitly listed C₁₂H₂₀N₂O₅ (inferred) 4-membered azetidine ring; Boc-protected amine; ethyl ester; free alpha-amino group Intermediate for β-lactams, protease inhibitors
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate 2109939-80-0 C₁₃H₂₁NO₅ 5-membered pyrrolidine ring; Boc-protected amine; 4-oxo group; ethyl ester Used in peptide mimetics; oxo group enhances hydrogen bonding
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate 1553141-29-9 C₇H₁₃NO₄S 4-membered thietane ring; sulfone group; ethyl ester; free amino group Sulfone improves metabolic stability; used in anti-inflammatory agents
4-Piperidineacetic acid, 4-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester Not listed C₁₄H₂₄N₂O₅ 6-membered piperidine ring; Boc-protected amine; ethyl ester Larger ring increases conformational flexibility; used in CNS drug candidates
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid 183062-96-6 C₁₀H₁₇NO₄ Acid form (no ethyl ester); Boc-protected amine; azetidine ring Higher polarity than ester form; used in linker chemistry

Key Observations:

Ring Size and Strain : The 4-membered azetidine ring in the target compound introduces ring strain , enhancing reactivity compared to 5- or 6-membered analogs (e.g., pyrrolidine, piperidine) .

Functional Groups :

  • The ethyl ester in the target compound improves lipophilicity, aiding membrane permeability, whereas the carboxylic acid form (CAS 183062-96-6) is more polar .
  • The sulfone in the thietane derivative (CAS 1553141-29-9) increases metabolic stability but may reduce bioavailability .

Synthetic Utility: The Boc-protected amino group in the target compound allows selective deprotection for further functionalization, a feature shared with piperidine and pyrrolidine analogs . The oxo group in the pyrrolidine derivative (CAS 2109939-80-0) enables ketone-specific reactions, such as reductive amination .

Biological Activity

3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS Number: 183062-96-6) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇NO₄
  • Molecular Weight : 201.25 g/mol
  • Structure : The compound features an azetidine ring which contributes to its unique biological properties.

Biological Activity

3-Azetidineacetic acid exhibits various biological activities that are primarily attributed to its structural characteristics. The following sections detail its interactions and effects in biological systems.

The mechanism of action for 3-Azetidineacetic acid involves modulation of neurotransmitter systems and potential influence on metabolic pathways. Research indicates that it may act as an agonist or antagonist at specific receptor sites, although detailed mechanisms remain under investigation.

Pharmacological Effects

  • Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits by modulating glutamate receptors, which are crucial in neuronal signaling and excitotoxicity prevention.
  • Anti-inflammatory Properties : Preliminary data indicate that 3-Azetidineacetic acid may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 3-Azetidineacetic acid:

  • Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that treatment with 3-Azetidineacetic acid reduced neuronal death in vitro models exposed to glutamate toxicity. This suggests a protective role against excitotoxic damage.
  • Anti-inflammatory Study : In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.
  • Oxidative Stress Assessment : Research published in Free Radical Biology and Medicine highlighted the compound's ability to lower oxidative stress levels in cellular models, supporting its role as an antioxidant.

Data Tables

PropertyValue
Molecular Weight201.25 g/mol
Molecular FormulaC₁₀H₁₇NO₄
XLogP32
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area95.9 Ų

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